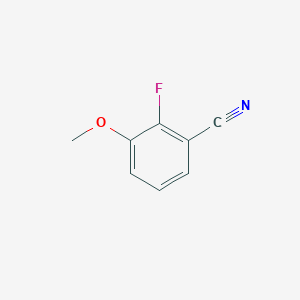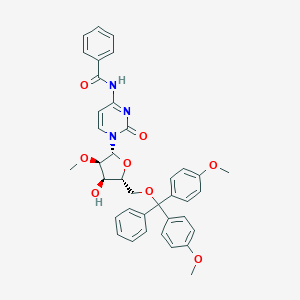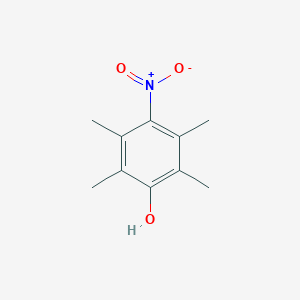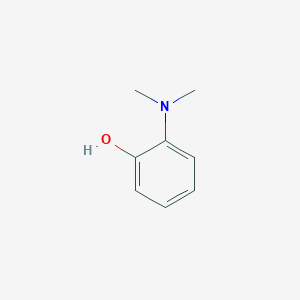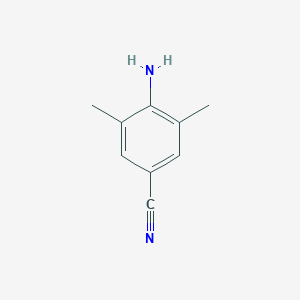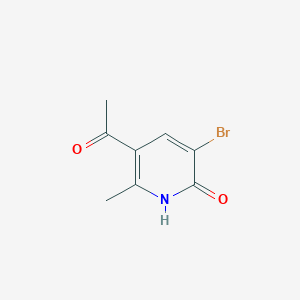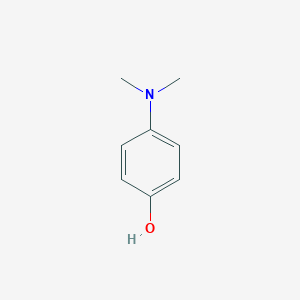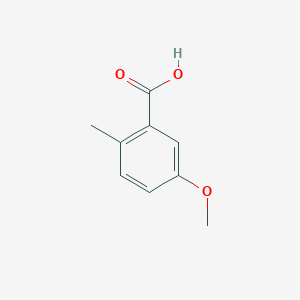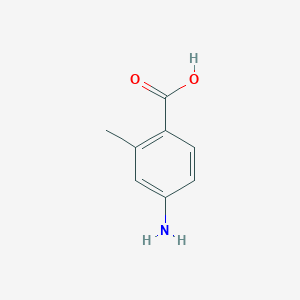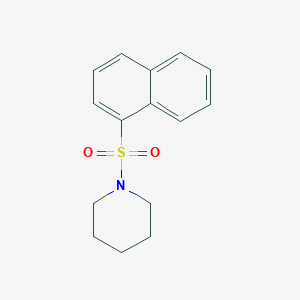
1-(1-Naphthylsulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Naphthylsulfonyl)piperidine, also known as Naphthylsulfonyl-piperidine or NS8593, is a small molecule that has shown potential as a therapeutic agent for various diseases. It belongs to the class of compounds known as sulfonyl-piperidines, which are known to possess diverse biological activities.
作用机制
The exact mechanism of action of 1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine is not fully understood. However, it is known to modulate the activity of ion channels, particularly the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and cellular homeostasis. NS8593 has been shown to activate or inhibit different TRP channels depending on the cell type and experimental conditions.
Biochemical and Physiological Effects:
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has been shown to have various biochemical and physiological effects in different experimental systems. It can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, and alter the intracellular calcium levels in neurons and other cells. It can also affect the expression and activity of various enzymes and transcription factors involved in cell signaling and metabolism.
实验室实验的优点和局限性
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has several advantages for lab experiments, such as its relatively low toxicity and high solubility in water and organic solvents. However, its moderate yield and purity can be a limitation for large-scale synthesis and commercial production. Its effects on different TRP channels and cell types can also be a challenge for designing specific experiments and interpreting the results.
未来方向
There are several future directions for research on 1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine. One promising area is the development of more potent and selective analogs of NS8593 that can modulate specific TRP channels and have fewer off-target effects. Another direction is the investigation of its potential use in other diseases such as cancer, diabetes, and cardiovascular disorders. Moreover, the elucidation of its exact mechanism of action and the identification of its molecular targets can provide new insights into the physiology and pathophysiology of ion channels and cell signaling.
合成方法
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine can be synthesized through a multistep process involving the reaction of naphthalene with chlorosulfonic acid to form 1-naphthalenesulfonic acid, which is then treated with piperidine to form the final product. The yield of the synthesis process is moderate, and the purity of the final product can be improved through further purification techniques.
科学研究应用
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It also exhibits anticonvulsant and analgesic properties and has been investigated for its potential use in the treatment of epilepsy and chronic pain.
属性
CAS 编号 |
252985-50-5 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC 名称 |
1-naphthalen-1-ylsulfonylpiperidine |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 |
InChI 键 |
BIXAFWJBUZHFOJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
溶解度 |
17.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)

